molecular formula C11H22N2O3S B7692754 N,N-diethyl-1-(methylsulfonyl)piperidine-4-carboxamide

N,N-diethyl-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B7692754
M. Wt: 262.37 g/mol
InChI Key: DAVWOCYHAYDEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-1-(methylsulfonyl)piperidine-4-carboxamide, also known as MS-222, is a chemical compound commonly used in scientific research as an anesthetic agent for aquatic animals. The compound was first synthesized in the 1960s and has since become a popular choice due to its effectiveness and low toxicity.

Mechanism of Action

N,N-diethyl-1-(methylsulfonyl)piperidine-4-carboxamide works by blocking the transmission of nerve impulses in the central nervous system, leading to loss of consciousness and muscle relaxation. It does this by binding to and inhibiting the activity of voltage-gated sodium channels in nerve cells, preventing the influx of sodium ions and the subsequent depolarization of the cell membrane.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on the cardiovascular and respiratory systems of aquatic animals, making it a safe and effective anesthetic agent. However, it can cause a decrease in oxygen consumption and metabolic rate, as well as changes in blood pH and electrolyte balance. These effects should be taken into consideration when using this compound in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N-diethyl-1-(methylsulfonyl)piperidine-4-carboxamide is its low toxicity and minimal impact on animal physiology, making it a safe and effective anesthetic agent for aquatic animals. It is also relatively easy to administer and has a rapid onset of action. However, this compound can be expensive and may not be suitable for all species of aquatic animals. It also has a short duration of action and may require repeated doses for prolonged procedures.

Future Directions

There are several areas of future research for N,N-diethyl-1-(methylsulfonyl)piperidine-4-carboxamide. One potential direction is the development of new formulations or delivery methods that could improve its efficacy and reduce its cost. Another area of interest is the investigation of the long-term effects of this compound on animal behavior, physiology, and ecology. Finally, there is a need for further research into alternative anesthetic agents for aquatic animals that may be more effective or have fewer side effects than this compound.
Conclusion
This compound, or this compound, is a widely used anesthetic agent for aquatic animals in scientific research. Its low toxicity and minimal impact on animal physiology make it a safe and effective choice for handling and manipulating these animals. However, there are limitations to its use, and further research is needed to improve its efficacy and explore alternative options.

Synthesis Methods

N,N-diethyl-1-(methylsulfonyl)piperidine-4-carboxamide is synthesized through a multi-step process involving the reaction of piperidine-4-carboxylic acid with diethylamine and methylsulfonyl chloride. The resulting compound is then purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N,N-diethyl-1-(methylsulfonyl)piperidine-4-carboxamide is widely used in scientific research as an anesthetic agent for aquatic animals such as fish, amphibians, and crustaceans. It is particularly useful for studying the behavior, physiology, and ecology of these animals as it allows researchers to handle and manipulate them without causing undue stress or harm. This compound is also used in veterinary medicine to anesthetize fish and other aquatic animals for surgical procedures.

Properties

IUPAC Name

N,N-diethyl-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-4-12(5-2)11(14)10-6-8-13(9-7-10)17(3,15)16/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVWOCYHAYDEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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